EC50 and Selectivity Index: Denv-IN-4 versus Closest In-Series Analog Compound 14
Denv-IN-4 (Compound 15) demonstrates an EC50 of 4.79 μM against DENV in Vero cells, with a CC50 greater than 100 μM and an SI exceeding 20.9 [1]. By contrast, Compound 14 (CAS: 2762302-78-1), the closest structural analog in the same SAR study, exhibited no detectable antiviral activity (inactive) in Vero cells despite differing only in the presence of a 4-iodophenyl group instead of a 4-nitrophenyl group [1]. This quantifies a complete loss-of-function outcome arising from a single substituent modification.
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.79 μM, CC50 > 100 μM, SI > 20.9 |
| Comparator Or Baseline | Compound 14: inactive against DENV in Vero cells |
| Quantified Difference | Active (4.79 μM) vs. Inactive (no inhibition) |
| Conditions | Vero cell-based DENV infection assay; DENV2 strain; compound exposure as described in primary SAR study |
Why This Matters
This direct head-to-head comparison within the same chemical series demonstrates that minor structural deviations result in complete loss of antiviral activity, validating Denv-IN-4 as the specific active entity required for reproducible DENV inhibition studies.
- [1] Qian W, Xue JX, Xu J, Li F, Zhou GF, Wang F, Luo RH, Liu J, Zheng YT, Zhou GC. Design, synthesis, discovery and SAR of the fused tricyclic derivatives of indoline and imidazolidinone against DENV replication and infection. Bioorg Chem. 2022 Mar;120:105639. View Source
